molecular formula C12H12N2O5 B12941433 1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate CAS No. 6961-13-3

1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate

Cat. No.: B12941433
CAS No.: 6961-13-3
M. Wt: 264.23 g/mol
InChI Key: QRJVNKWILUQDNU-UHFFFAOYSA-N
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Description

1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate is a high-purity chemical compound supplied for research and development purposes. It serves as a versatile synthetic intermediate and scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents. The benzimidazole core is a privileged structure in drug discovery due to its structural similarity to purine nucleotides, allowing it to interact with various biopolymers in living systems . This makes derivatives of 1-(1H-Benzo[d]imidazol-2-yl)propan-2-one highly valuable for constructing potential tyrosine kinase inhibitors (TKIs) . Research into halogenated TKIs incorporating the benzimidazole motif has demonstrated significant cytotoxic effects against various cancer cell lines and potent inhibitory activity against key kinases such as EGFR, HER2, CDK2, AURKC, and mTOR . These compounds can induce cell cycle arrest and promote apoptosis in cancer cells, underscoring their potential as compelling lead candidates in oncology research . Beyond oncology, benzimidazole derivatives are extensively investigated for a wide spectrum of biological activities, including antimicrobial, antiviral, antiprotozoal, and antihistamine applications . Specifications: • CAS Number: 6961-13-3 • Molecular Formula: C12H12N2O5 • Molecular Weight: 264.23 g/mol • SMILES: CC(CC1=NC2=CC=CC=C2N1)=O.O=C(O)C(O)=O This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

6961-13-3

Molecular Formula

C12H12N2O5

Molecular Weight

264.23 g/mol

IUPAC Name

1-(1H-benzimidazol-2-yl)propan-2-one;oxalic acid

InChI

InChI=1S/C10H10N2O.C2H2O4/c1-7(13)6-10-11-8-4-2-3-5-9(8)12-10;3-1(4)2(5)6/h2-5H,6H2,1H3,(H,11,12);(H,3,4)(H,5,6)

InChI Key

QRJVNKWILUQDNU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=NC2=CC=CC=C2N1.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthesis of Benzimidazole Derivatives

The initial step often involves the synthesis of benzimidazole derivatives, which can be achieved through the condensation of o-phenylenediamine with appropriate carbonyl compounds.

  • Method A: Condensation Reaction

    • Reagents : o-Phenylenediamine and aromatic aldehydes.
    • Conditions : The reaction is typically conducted in a solvent such as ethanol or DMF (N,N-Dimethylformamide) under reflux conditions.
    • Yield : Generally high yields (up to 90%) can be achieved depending on the substituents on the aldehyde.

Formation of 1-(1H-Benzo[d]imidazol-2-yl)propan-2-one

Once the benzimidazole is synthesized, the next step involves introducing the propan-2-one moiety.

  • Method B: Alkylation Reaction

    • Reagents : Benzimidazole derivative and isopropyl iodide.
    • Conditions : The reaction is performed in a base such as potassium carbonate in an aprotic solvent like acetone at elevated temperatures.
    • Yield : Yields can vary from moderate to high (60%-85%).

Oxalate Formation

The final step involves converting the ketone into its oxalate salt.

  • Method C: Salt Formation

    • Reagents : The ketone product and oxalic acid.
    • Conditions : The reaction is typically conducted in a solvent like water or ethanol at room temperature.
    • Yield : This step generally results in good yields (70%-90%).
Method Step Reagents Conditions Yield (%)
A Synthesis of Benzimidazole o-Phenylenediamine + Aromatic Aldehyde Reflux in Ethanol/DMF Up to 90
B Alkylation Benzimidazole + Isopropyl Iodide K2CO3 in Acetone, Heat 60-85
C Oxalate Formation Ketone + Oxalic Acid Water/Ethanol at RT 70-90

Recent studies have emphasized the importance of optimizing conditions for each step to maximize yield and purity. For instance, varying the solvent or temperature can significantly affect the reaction kinetics and product distribution. Additionally, using microwave-assisted synthesis has shown promise in reducing reaction times while improving yields.

Chemical Reactions Analysis

1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzimidazole ring allows for substitution reactions, where different substituents can be introduced at specific positions on the ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. .

Scientific Research Applications

1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use. For example, in cancer research, it may inhibit key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Key Differences :

  • Ethan-1-ol derivatives (e.g., compound 10) exhibit polar -OH groups, enhancing solubility but reducing metabolic stability compared to ketones .

Substituted Benzyl Derivatives

describes 1-(1-benzyl-1H-benzo[d]imidazol-2-yl)ethan-1-one derivatives (12f-i) with halogen or methoxy substituents:

Compound Substituent Yield (%) Physical Form IR (C=O stretch, cm⁻¹) LC-MS [M+H]⁺ Reference
12f 3-chlorobenzyl 98 Orange oil 1686 285
12g 2-fluorobenzyl 98 Orange oil 1688 269
12h 3-fluorobenzyl 98 Orange oil 1683 269
12i 3-methoxybenzyl 98 Orange oil 1687 281

Key Findings :

  • All derivatives show high yields (98%) and retain the ketone functionality (IR ~1680 cm⁻¹).
  • Halogenated analogs (12f, 12g, 12h) exhibit higher molecular weights compared to methoxy-substituted 12i, influencing lipophilicity and bioavailability .

Oxadiazole and Triazole Hybrids

Oxadiazole Derivatives

and highlight hybrids with 1,3,4-oxadiazole moieties:

Compound Substituent Bioactivity Molecular Weight (g/mol) Drug-Likeness (Lipinski) Reference
1-(1H-Benzo[d]imidazol-2-yl)-3-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]propan-1-one Trichloromethyl oxadiazole Anticancer 349.63 Compliant
4a-l derivatives (e.g., 4a) Methyl-substituted oxadiazole Antiproliferative 330–450 Mostly compliant*

Notes:

  • Compounds 4e, 4f, 4g, 4i, 4k, and 4l violate Lipinski’s rules due to high hydrogen bond acceptors (>10) or molecular weight (>500) .

Triazole Derivatives

describes triazole-linked benzimidazoles:

Compound Substituent Yield (%) Melting Point (°C) Physical Form Reference
5a Phenylpropenone 83 158–160 Yellow solid
5j 3,4,5-Trimethoxyphenyl N/A N/A Solid

Key Differences :

  • Triazole hybrids exhibit higher melting points (e.g., 158–160°C for 5a) compared to oil-like benzyl derivatives, suggesting improved crystallinity .

Biological Activity

1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Molecular Formula : C12H12N2O4
  • Molecular Weight : 248.24 g/mol
  • IUPAC Name : 1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate

The biological activity of 1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate can be attributed to several mechanisms:

  • Kinase Inhibition : Studies have shown that compounds related to benzimidazole derivatives exhibit significant inhibitory activity against various kinases such as EGFR and HER2. These kinases play crucial roles in cell signaling pathways that regulate cell growth and proliferation .
  • Induction of Apoptosis : The compound has demonstrated the ability to induce apoptosis in cancer cells. This is achieved through the upregulation of pro-apoptotic factors like caspase-3 and Bax, alongside the downregulation of anti-apoptotic proteins such as Bcl-2 .
  • Cell Cycle Arrest : Research indicates that this compound can cause cell cycle arrest, particularly in the G0/G1 phase, which is critical for halting the proliferation of cancer cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate:

Study Target IC50 (μM) Effect
Study 1EGFR15.4Inhibition of cell proliferation
Study 2HER212.8Induction of apoptosis
Study 3CDK218.6Cell cycle arrest
Study 4mTOR20.5Inhibition of tumor growth

Case Study 1: Antitumor Efficacy

In a recent study, a derivative of 1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate was tested against various cancer cell lines, including HepG2 liver cancer cells. The results indicated a significant reduction in cell viability with an IC50 value as low as 7.82 μM for certain derivatives, highlighting its potential as a therapeutic agent in oncology .

Case Study 2: Mechanistic Insights

A mechanistic study involving molecular docking revealed that the binding interactions between the compound and target enzymes result in multiple interactions that enhance its inhibitory effects on kinases involved in cancer progression. This study supports the hypothesis that structural modifications can lead to improved potency against specific targets .

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